molecular formula C27H44 B1217053 Cholesta-3,5-diene CAS No. 747-90-0

Cholesta-3,5-diene

Cat. No. B1217053
CAS RN: 747-90-0
M. Wt: 368.6 g/mol
InChI Key: RLHIRZFWJBOHHD-HKQCOZBKSA-N
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Description

Cholesta-3,5-diene is a steroidal compound that serves as an important precursor in the biosynthesis of various steroids . It is often studied for its role in the complex metabolic pathways that lead to the formation of sterols, including cholesterol . It is an oxysterol, a cholesterol derivative by auto-oxidation . The biological effects include protein prenylation, apoptosis, modulation of sphingolipid metabolism, and platelet aggregation .


Synthesis Analysis

Cholesta-3,5-diene is formed via dehydration of cholesterol . It participates in many parallel isomerization pathways, the most prevalent of which being the formation of cholesta-4,6-diene by double-bond migration . An efficient four-step procedure is described for the synthesis of cholesta-5,7-diene-3β,25-diol from 7-dehydrodesmosterol in an overall yield of 72.4% .


Molecular Structure Analysis

The molecular formula of Cholesta-3,5-diene is C27H44 . Its molecular weight is 368.6 g/mol . The IUPAC name is (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene .


Chemical Reactions Analysis

Cholesta-3,5-diene is the only primary product, formed via dehydration of cholesterol . Cholesta-2,4-diene and cholesta-4,6-diene likely formed from cholesta-3,5-diene by double-bond migration . The initial rate of disappearance of cholesterol was first-order with an activation energy of Ea=127±12kJmol-1 and A=108.35±2.41s-1 .


Physical And Chemical Properties Analysis

The molecular formula of Cholesta-3,5-diene is C27H44 . Its molecular weight is 368.6 g/mol . The IUPAC name is (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene .

properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11-12,19-20,22-25H,7-10,13-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHIRZFWJBOHHD-HKQCOZBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870761
Record name Cholesta-3,5-diene
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Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesta-3,5-diene

CAS RN

747-90-0
Record name Cholesta-3,5-diene
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Record name Cholesta-3,5-diene
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Record name Cholesta-3,5-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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